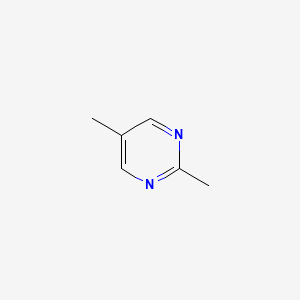

2,5-Dimethylpyrimidine

Descripción

Propiedades

IUPAC Name |

2,5-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-7-6(2)8-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOOLJLEYYXKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336730 | |

| Record name | 2,5-Dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-76-4 | |

| Record name | 2,5-Dimethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-DIMETHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DC4KY9E45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Catalytic One-Step Synthesis in Inert Atmosphere

A patented method for 2,5-dimethylpyrazine derivatives involves a one-step reaction of aldehyde compounds with propargyl amine under an inert atmosphere using a gold-based catalyst (AuLX, where L is a ligand and X a monovalent anion). This method is characterized by:

- High catalyst selectivity and reactivity.

- Minimal catalyst consumption.

- High yields of the target compound.

- Green chemistry aspects due to water elimination as the only byproduct.

Relevance to 2,5-Dimethylpyrimidine: Similar catalytic systems could be adapted for pyrimidine synthesis, leveraging the high selectivity of gold catalysts for nitrogen heterocycle formation under mild conditions.

Liquid Phase and Vapor Phase Methods

For 2,5-dimethylpyrazine, two broad synthetic categories exist:

- Liquid phase synthesis involving multi-step reactions starting from ketones with active methylene groups, nitrous acid reduction, cyclodehydration, and dehydrogenation.

- Vapor phase synthesis using halogenated ketones and ammonia under high temperature and pressure.

These methods, however, have drawbacks such as:

- Multiple reaction steps making scale-up difficult.

- Use of toxic or explosive intermediates (e.g., methacrylaldehyde).

- High temperature and pressure requirements.

- Expensive catalyst preparation.

Catalyst Development for Improved Synthesis

A notable invention addresses these challenges by providing a catalyst composition with the following mass percentages:

| Component | Mass Percentage Range (%) |

|---|---|

| NiO | 3 – 7 |

| CuO | 5 – 15 |

| Al₂O₃ | 1 – 10 |

| ZnO | Balance |

Preparation Method for Catalyst:

- Dissolve zinc nitrate, copper nitrate, aluminum nitrate, and nickel nitrate in deionized water in specified proportions.

- Add 3 mol/L KOH solution dropwise to adjust pH to 7–10.

- Age the precipitate for 12 hours.

- Centrifuge, wash, dry at 60°C for 12 hours.

- Calcine at 350°C for 3 hours.

This catalyst is effective for gas-solid catalytic synthesis of 2,5-dimethylpyrazine at lower temperatures with high activity and selectivity, making it industrially viable.

Implications for this compound: The catalyst design principles—combining transition metal oxides on a zinc oxide base—may be adapted to pyrimidine synthesis to enhance catalytic efficiency and reduce harsh reaction conditions.

Reaction Conditions and Yields

In a chemical reaction example for 2,5-dimethylpyrazine synthesis:

- Reactants: 1-amino-2-propanol.

- Catalyst: Cu-Cr-Ba based (Harshaw Cu-1184).

- Temperature: 270°C.

- Yield: 87% of 2,5-dimethylpyrazine with 99% conversion.

This demonstrates that high yields are achievable with appropriate catalysts and controlled thermal conditions.

Summary Table: Preparation Methods and Characteristics

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| One-step aldehyde + propargyl amine with Au catalyst (inert atmosphere) | High selectivity, minimal catalyst use, green | High yield, simple operation | Requires gold catalyst (cost factor) |

| Multi-step ketone reduction and cyclodehydration (liquid phase) | Multiple steps, nitrous acid reduction | Established chemistry | Complex, not suitable for scale-up |

| Vapor phase synthesis with α-halogen MIBK and ammonia | High temperature and pressure | Industrially feasible | Equipment intensive, safety concerns |

| NiO-CuO-Al₂O₃-ZnO catalyst via coprecipitation | Low temperature, high activity and selectivity | Industrial applicability, cost-effective | Catalyst preparation required |

| Cu-Cr-Ba catalyst with amino alcohols | Moderate temperature (270°C), high yield | High conversion and yield | Specific catalyst required |

Research Findings and Recommendations

- Catalytic systems based on transition metal oxides show promise for efficient synthesis with lower energy input.

- One-step synthesis under inert atmosphere with noble metal catalysts offers a green and selective route.

- Multi-step classical methods are less favored for industrial scale due to complexity and safety.

- Catalyst preparation parameters (pH, aging time, calcination temperature) critically influence activity and selectivity.

- Adaptation of pyrazine synthesis catalysts and methods may guide the development of efficient this compound synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Dimethylpyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert this compound into its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can achieve reduction.

Substitution: Halogenation can be performed using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium amide.

Major Products Formed:

Oxidation: Oxidized derivatives such as pyrimidine-2,5-dicarboxylic acid.

Reduction: Dihydro-2,5-dimethylpyrimidine.

Substitution: Halogenated derivatives or other substituted pyrimidines.

Aplicaciones Científicas De Investigación

Chemistry

2,5-Dimethylpyrimidine serves as a versatile building block for synthesizing more complex pyrimidine derivatives. It is utilized in various chemical reactions and studies, including:

- Synthesis of Heterocycles : It is employed in the synthesis of different heterocyclic compounds which are essential for drug development and materials science.

- Reagent in Organic Reactions : The compound acts as a nucleophile in various organic reactions, facilitating the formation of substituted pyrimidines and other derivatives.

Biology

In biological research, this compound plays a crucial role in studying nucleic acid analogs and their interactions with biological systems. Its applications include:

- Nucleic Acid Research : The compound is used to explore the structure and function of nucleic acids, contributing to advancements in genetic engineering and molecular biology.

- Biochemical Pathways : It is involved in studying pyrimidine metabolism, which is dynamic and varies under different physiological conditions.

Medicine

The pharmaceutical potential of this compound is significant, with ongoing research into its role in drug design and development:

- Drug Development : The compound is investigated for its potential as an active pharmaceutical ingredient (API) or as a precursor for synthesizing therapeutic agents targeting various diseases.

- Pharmacological Studies : Its derivatives are studied for possible antimicrobial and anticancer activities, indicating its relevance in medicinal chemistry.

Industry

In industrial applications, this compound is utilized in the production of:

- Agrochemicals : It serves as an intermediate in synthesizing pesticides and herbicides.

- Dyes and Pigments : The compound contributes to the manufacturing of dyes used in textiles and other materials.

Case Study 1: Synthesis of Pyrimidine Derivatives

A study explored the synthesis of various pyrimidine derivatives from this compound through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activities compared to their precursors. This research highlights the importance of this compound as a precursor for developing new pharmaceuticals.

Case Study 2: Antimicrobial Properties

Research has demonstrated that certain derivatives of this compound possess significant antimicrobial activity against various bacterial strains. In vitro studies showed that these compounds inhibit bacterial growth effectively, suggesting their potential use as antimicrobial agents in clinical settings.

Case Study 3: Role in Nucleic Acid Analog Research

A comprehensive investigation into the interactions of this compound-based nucleic acid analogs revealed their ability to bind selectively to DNA and RNA structures. This property has implications for developing novel therapeutic strategies targeting genetic material.

Data Summary

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Synthesis of heterocycles | Key building block for complex organic compounds |

| Biology | Nucleic acid research | Important for understanding genetic interactions |

| Medicine | Drug development | Potential APIs with antimicrobial properties |

| Industry | Agrochemicals | Intermediate for producing pesticides |

Mecanismo De Acción

The mechanism of action of 2,5-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Data Table: Comparative Analysis of this compound and Analogues

Actividad Biológica

2,5-Dimethylpyrimidine is a heterocyclic organic compound that has gained attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound (CHN) features a pyrimidine ring substituted with two methyl groups at the 2 and 5 positions. This structural configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Nucleophilic Properties : The compound can be easily deprotonated, allowing it to act as a nucleophile. This property facilitates reactions with electrophiles, such as aldehydes, which may lead to the formation of biologically relevant derivatives.

- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties :

- Cell Proliferation Inhibition : The compound has been shown to inhibit the growth of various cancer cell lines. It induces programmed cell death (apoptosis) and suppresses angiogenesis, crucial processes in tumor development .

- Mechanistic Insights : The anticancer effects are believed to be mediated through the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Antimicrobial Activity

This compound also displays antimicrobial properties :

- Broad-Spectrum Efficacy : It has demonstrated effectiveness against a range of bacteria and fungi. In particular, it inhibits microbial growth and shows potential as an antimicrobial agent .

- Synergistic Effects : When used in combination with certain antibiotics, this compound enhances their antimicrobial activity, indicating possible applications in treating resistant infections .

Case Studies

Several studies have investigated the biological activity of this compound:

-

Anticancer Study :

- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation.

-

Antimicrobial Study :

- In vitro tests against Staphylococcus aureus and Candida albicans showed that this compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. These findings suggest its potential use in formulations aimed at combating infections caused by these pathogens.

Q & A

Q. What are the key physicochemical properties of 2,5-dimethylpyrimidine, and how are they experimentally determined?

Methodological Answer: The physicochemical properties of this compound include:

These properties are typically determined using spectroscopic (NMR, IR), chromatographic (GC), and computational (quantum chemistry) methods. For example, vapor pressure and boiling point are validated via GC under controlled conditions .

Q. What are common synthetic routes for this compound, and what reaction conditions optimize yield?

Methodological Answer: While direct synthesis data for this compound is limited in the literature, analogous pyrimidine derivatives are synthesized via:

- Condensation reactions : Using aldehydes and amines under acidic or basic conditions.

- Multi-step protocols : For example, Claisen-Schmidt condensation followed by cyclization (as seen in related pyrimidine syntheses) .

Key optimization factors include: - Catalyst selection : Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts to control cyclization.

- Temperature : Reactions often proceed at 80–120°C to balance yield and side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, methyl groups (δ 2.3–2.5 ppm in ¹H NMR) and pyrimidine ring protons (δ 8.0–8.5 ppm) .

- IR Spectroscopy : Detects functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal structure using programs like SHELX for refinement .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: 4.7 mmHg at 25°C) .

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

- Storage : In airtight containers away from ignition sources (flash point: 36.7°C) .

Q. How is this compound utilized as a building block in organic synthesis?

Methodological Answer:

- Heterocyclic Chemistry : Serves as a precursor for functionalized pyrimidines via electrophilic substitution (e.g., bromination at the 4-position) .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

- Pharmaceutical Intermediates : Used to synthesize bioactive molecules, such as enzyme inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-validation : Compare X-ray diffraction data (e.g., bond lengths/angles from SHELX-refined structures ) with NMR/IR results.

- DFT Calculations : Use computational models (e.g., Gaussian) to predict spectroscopic profiles and reconcile discrepancies .

- Dynamic NMR : Resolve tautomerism or conformational flexibility causing spectral inconsistencies .

Q. What role does this compound play in drug discovery, particularly in enzyme inhibition studies?

Methodological Answer:

- Scaffold Modification : Introduce substituents (e.g., amino, halogen) to enhance binding affinity. For example, 6-[(2,5-dimethoxyanilino)methyl] derivatives show antimicrobial activity .

- Kinetic Assays : Measure IC₅₀ values via fluorescence quenching or HPLC-based enzymatic assays .

- Docking Studies : Use AutoDock Vina to predict interactions with target enzymes (e.g., dihydrofolate reductase) .

Q. How can reaction conditions be optimized to scale up this compound synthesis while minimizing impurities?

Methodological Answer:

- DoE (Design of Experiments) : Systematically vary temperature, solvent ratio, and catalyst loading to identify optimal parameters.

- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- DFT (Density Functional Theory) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-311+G(d,p)) to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic media.

- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects with biological activity .

Q. How can thermal stability and decomposition pathways of this compound be investigated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.